4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
Overview
Description
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is an organic compound with the molecular formula C6H2Br2N4S. This compound is part of the benzothiadiazole family, which is known for its applications in organic electronics, particularly in the synthesis of photoactive materials for organic photovoltaic devices.
Mechanism of Action
Target of Action
The primary target of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is organic semiconductors . It forms strong intermolecular interactions with these semiconductors, which are crucial for efficient charge transport and improved device performance .
Mode of Action
This compound acts as a p-type semiconductor . It facilitates the transport of positive charge carriers within the device . This is achieved through its ability to form strong intermolecular interactions with other organic semiconductors .
Biochemical Pathways
The compound is involved in the pathway of organic electronics . It serves as a monomer for the synthesis of light-emitting and conducting polymers . These polymers are used in organic solar cells, which offer the advantages of flexibility, lightweight, and potential for low-cost production compared to traditional silicon-based solar cells.
Result of Action
The compound exhibits high electron mobility and good stability . This makes it suitable for use in organic field-effect transistors and organic photovoltaic devices . The resulting materials from its use have improved short-circuit current density, open-circuit voltage, and fill factor .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine are not fully understood yet. It is known that it functions as an electron-accepting material in organic electronic devices . It acts as a p-type semiconductor, facilitating the transport of positive charge carriers within the device
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that it can contribute to the electronic structure of certain derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine can be synthesized through various methods. One common approach involves the bromination of benzo[c][1,2,5]thiadiazole using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium thiolate, typically in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate in solvents like toluene.
Major Products
The major products formed from these reactions include various substituted benzothiadiazoles and extended conjugated systems, which are valuable in the development of organic electronic materials .
Scientific Research Applications
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine has several scientific research applications:
Organic Electronics: Used in the synthesis of low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Sensors: Employed in the development of fluorescent sensors for detecting various analytes.
Photocatalysis: Utilized as a visible-light organophotocatalyst in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole with similar electronic properties.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in similar applications but with different functional groups for coupling reactions.
Uniqueness
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and photocatalysis .
Properties
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHORYSGHXVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1N)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738283 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141215-32-9 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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